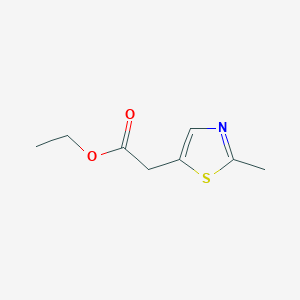

Ethyl 2-(2-methylthiazol-5-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-methyl-1,3-thiazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-3-11-8(10)4-7-5-9-6(2)12-7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPWSBLQRKGRSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70606573 | |

| Record name | Ethyl (2-methyl-1,3-thiazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60588-60-5 | |

| Record name | Ethyl (2-methyl-1,3-thiazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Ethyl 2 2 Methylthiazol 5 Yl Acetate

Direct Construction of the Thiazole (B1198619) Ring System Bearing the Acetate (B1210297) Moiety

The most convergent approaches to ethyl 2-(2-methylthiazol-5-yl)acetate involve the formation of the thiazole ring with the acetate side chain already incorporated or formed in situ. These methods are often favored for their atom economy and reduced number of synthetic steps.

One-Pot Cyclization Protocols for Thiazole Formation

One-pot cyclization, a cornerstone of efficient organic synthesis, has been successfully applied to the preparation of substituted thiazoles. The Hantzsch thiazole synthesis remains a prominent and versatile method for the construction of the thiazole ring. chemicalbook.com This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.

A direct one-pot synthesis of this compound has been documented through the reaction of ethyl 3-bromo-4-oxobutyrate with thioacetamide (B46855). In a typical procedure, a mixture of these reactants is refluxed in a suitable solvent such as dichloroethane. prepchem.com The reaction proceeds via the initial S-alkylation of the thioacetamide by the α-bromoketone, followed by intramolecular cyclization and dehydration to afford the aromatic thiazole ring directly bearing the acetate side chain at the 5-position.

The efficiency of such one-pot procedures can be influenced by various factors including the choice of solvent, temperature, and the presence of a base or acid catalyst to facilitate the cyclization and dehydration steps. While the aforementioned procedure does not explicitly state the use of a catalyst, many Hantzsch-type reactions benefit from their inclusion to improve reaction rates and yields.

Stepwise Reaction Sequences for the Thiazole Core

While one-pot protocols offer elegance and efficiency, stepwise approaches provide greater control over the reaction and can be advantageous when dealing with complex substrates or when purification of intermediates is necessary. The synthesis of this compound can also be envisioned through a stepwise construction of the thiazole core.

A plausible stepwise sequence would involve the initial formation of an intermediate, such as an α-mercaptoketone or a related species, followed by cyclization with a suitable nitrogen and carbon source. For instance, the reaction between ethyl 3-bromo-4-oxobutyrate and a sulfur nucleophile could be performed under controlled conditions to isolate the intermediate thioether. Subsequent reaction with a source of ammonia (B1221849) or an equivalent, followed by cyclization and oxidation, would lead to the formation of the thiazole ring.

Another stepwise strategy involves the preparation of a suitable enamine or enolate precursor from ethyl 4-oxobutyrate, which is then reacted with a thiocyanating agent to introduce the sulfur and nitrogen atoms, followed by cyclization. While more intricate, such stepwise methods allow for the isolation and characterization of intermediates, which can be crucial for optimizing each step of the synthesis and for the preparation of analogs.

Functional Group Transformations and Derivatization on Pre-formed Thiazoles

An alternative synthetic paradigm involves the construction of a simpler thiazole core, followed by the introduction or modification of substituents at the desired positions. This approach offers a high degree of flexibility for the synthesis of a library of derivatives from a common intermediate.

Introduction of the 2-Methyl Substituent on the Thiazole Ring

The introduction of a methyl group at the C2 position of a pre-formed thiazole ring is a key transformation in a stepwise synthesis of the target molecule. The C2 position of the thiazole ring is known to be the most acidic and can be deprotonated by a strong base, such as an organolithium reagent, to generate a nucleophilic species. pharmaguideline.com This nucleophile can then react with an electrophilic methylating agent, like methyl iodide or dimethyl sulfate, to install the 2-methyl group.

For example, a synthetic route could commence with the preparation of ethyl 2-(thiazol-5-yl)acetate. This precursor could then be subjected to lithiation at the C2 position using a strong base like n-butyllithium at low temperature, followed by quenching the resulting organolithium species with methyl iodide to yield this compound. The success of this approach hinges on the regioselectivity of the deprotonation, which is generally favored at the C2 position of the thiazole ring. pharmaguideline.com

Direct C-H methylation of thiazoles using radical-based methods or transition metal catalysis represents a more advanced and atom-economical approach. While specific examples for the direct methylation of ethyl 2-(thiazol-5-yl)acetate are not abundant in the literature, the general principles of C-H functionalization of thiazoles are well-established and could potentially be adapted for this transformation.

Regioselective Esterification and Acetate Side Chain Elaboration

Conversely, a synthetic strategy can begin with a pre-formed 2-methylthiazole (B1294427), followed by the introduction of the acetate side chain at the C5 position. The C5 position of the thiazole ring is susceptible to electrophilic substitution, especially when an activating group is present at the C2 position. pharmaguideline.com

One potential route involves the formylation of 2-methylthiazole at the C5 position via a Vilsmeier-Haack reaction, followed by oxidation of the resulting aldehyde to 2-methylthiazole-5-carboxylic acid. chemimpex.com Subsequent esterification of the carboxylic acid with ethanol (B145695) under acidic conditions would yield the desired ethyl ester.

Advanced Catalytic Systems in Thiazole Synthesis

Modern organic synthesis increasingly relies on the use of advanced catalytic systems to enhance reaction efficiency, selectivity, and sustainability. The synthesis of thiazoles, including this compound, has benefited from the application of various transition metal catalysts.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of thiazole rings. acs.orgnih.govelsevierpure.comfigshare.com For instance, a pre-formed 5-halothiazole derivative could undergo a Suzuki, Stille, or Negishi coupling with a suitable organometallic reagent to introduce the acetate moiety or a precursor to it. Palladium catalysts are also effective in C-H activation/functionalization reactions, which could potentially be used for the direct introduction of the acetate side chain onto a 2-methylthiazole core. kfupm.edu.sarsc.org

Copper-catalyzed reactions have also emerged as a valuable tool in thiazole synthesis. Copper catalysts can promote the cyclization of various precursors to form the thiazole ring under mild conditions. acs.orgacs.orgresearchgate.netnih.govresearchgate.net For example, a copper(I)-catalyzed three-component reaction of a thioamide, a ynal, and an alcohol has been developed for the synthesis of functionalized thiazoles. acs.orgacs.org Such methodologies could be adapted for the synthesis of this compound by selecting the appropriate starting materials.

Rhodium-catalyzed C-H activation is another powerful strategy for the direct functionalization of heterocycles. nih.govmdpi.comnih.govrsc.org While specific applications to the synthesis of the target molecule are not extensively reported, the principles of rhodium-catalyzed C-H functionalization of thiazoles suggest that it could be a viable approach for the regioselective introduction of the acetate side chain or the 2-methyl group.

The following table summarizes the key synthetic strategies discussed:

| Strategy | Description | Key Intermediates/Reagents | Advantages | Challenges |

| One-Pot Hantzsch Synthesis | Direct cyclization to form the thiazole ring with the acetate moiety. | Ethyl 3-bromo-4-oxobutyrate, Thioacetamide | High atom economy, fewer steps. | May require optimization of reaction conditions for high yields. |

| Stepwise Thiazole Construction | Formation of the thiazole core followed by introduction of substituents. | 2-Methylthiazole, Ethyl 2-(thiazol-5-yl)acetate | Greater control, allows for diversification. | Longer synthetic route, potential for lower overall yield. |

| C-H Functionalization | Direct introduction of substituents onto the thiazole ring. | Palladium, Copper, or Rhodium catalysts | Atom economical, avoids pre-functionalization. | Regioselectivity can be a challenge. |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing product yields, and improving reaction efficiency. bepls.comomicsonline.org This approach significantly reduces reaction times from hours to minutes compared to conventional heating methods. omicsonline.org For the synthesis of thiazole derivatives, including esters analogous to this compound, microwave irradiation provides a rapid and efficient alternative to traditional protocols. bepls.com

One notable application involves the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring. Under microwave irradiation, the condensation of α-haloketones or related esters with thioamides or thioureas is significantly expedited. For instance, the synthesis of various ethyl 2,4-disubstituted thiazole-5-acetates has been successfully achieved by condensing substituted thioureas with ethyl 3-bromo-3-aroylpropionates in ethanol, which acts as an effective microwave energy transfer agent. asianpubs.orgresearchgate.net Similarly, ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates have been synthesized from the corresponding bromo ester and substituted phenylthioureas in PEG-400 under microwave conditions. nih.gov

The advantages of this technology include not only speed but also the potential for higher yields and cleaner reaction profiles, minimizing the formation of by-products. bepls.combohrium.com The use of solvents like PEG-400 or water under microwave irradiation also aligns with the principles of green chemistry, further enhancing the appeal of this method. bepls.comnih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Thiazole Derivatives

| Product Type | Reactants | Conditions (Microwave) | Time (MW) | Yield (MW) | Conditions (Conventional) | Time (Conv.) | Yield (Conv.) | Reference |

| Hydrazinyl thiazoles | Hydrazides, α-haloketones | Ethanol, catalytic acid | 5-10 min | Good to Very Good | Reflux | 6-8 hrs | Moderate | bepls.com |

| 2-Aminothiazoles | Propargylamines, Isothiocyanates | DCE, p-TSA, 130°C | 10 min | 47-78% | N/A | N/A | N/A | bepls.com |

| Dihydropyrimidones | Aldehyde, Urea, Ethyl acetoacetate | Ethanol, HCl | 3 min | High | Reflux | Several hrs | Moderate | omicsonline.org |

| Ethyl thiazole acetates | Bromo ester, Phenylthiourea | PEG-400 | 5-10 min | High | N/A | N/A | N/A | nih.gov |

Photoredox and Light-Mediated Approaches to Thiazole Functionalization

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions. acs.orgchemrxiv.org This strategy is particularly valuable for the C-H functionalization of heterocycles like thiazole, offering a direct route to introduce substituents without the need for pre-functionalized starting materials. acs.orgnih.gov These reactions are often conducted at room temperature using visible light sources, such as LEDs, making them energy-efficient and highly selective. chemrxiv.org

The general mechanism of photoredox catalysis involves a photocatalyst that, upon absorbing light, initiates a single-electron transfer (SET) process with a substrate to generate a radical ion. nih.gov This reactive intermediate can then engage in a variety of bond-forming reactions. For thiazole functionalization, this can include Minisci-type reactions where alkyl radicals, generated from precursors like alkyl halides or carboxylic acids, are added to the electron-deficient thiazole ring. acs.orgnih.gov

Furthermore, photoredox catalysis can be used to forge C-C bonds through the arylation of thiazole C-H bonds. Aryl radicals, generated from precursors such as diazonium salts, can be effectively coupled with the thiazole core. acs.orgnih.gov While direct synthesis of this compound using this method is not extensively documented, the principles allow for the functionalization of the thiazole ring at various positions, which could be a key step in a multi-step synthesis. The development of organic dyes as photoredox catalysts offers a more sustainable and cost-effective alternative to traditional iridium and ruthenium-based catalysts. researchgate.net

Table 2: Examples of Photoredox-Catalyzed Reactions for Heterocycle Functionalization

| Reaction Type | Heterocycle | Radical Source | Photocatalyst | Light Source | Key Features | Reference |

| Minisci-type Alkylation | Heteroarenes | Alkyl Halides, Sulfonyl Chlorides | Inorganic Complexes (e.g., Ru, Ir) | Visible Light | Forms C(sp²)-C(sp³) bonds; adds to electron-deficient carbons. | acs.orgnih.gov |

| C-H Arylation | Pyridines, Thiazole | Aryldiazonium Salts | Eosin Y | Visible Light | Forms C-H arylated products; regioselectivity varies. | acs.org |

| Aminomethylation | Sulfonylthiazoles | Tertiary Amines | Organic Dyes | Visible Light | Metal and oxidant-free; forms valuable alkylated thiazoles. | researchgate.net |

| Aerobic Oxidation | Amines | N/A | Thiazolo[5,4‑d]thiazole Polymer | Blue Light | Selective formation of imines; catalyst is recoverable. | researchgate.net |

Metal-Catalyzed Transformations

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. For the synthesis of functionalized thiazoles, palladium and copper catalysts are frequently employed. organic-chemistry.org These methods allow for the precise introduction of substituents onto the thiazole ring, which is essential for building complex molecules like this compound.

Direct C-H arylation, a process that avoids the need for pre-halogenating the heterocycle, is a particularly attractive strategy. For example, ligand-free palladium acetate (Pd(OAc)₂) has been shown to efficiently catalyze the direct arylation of thiazole derivatives with aryl halides. organic-chemistry.org Similarly, copper-catalyzed methods have been developed for the arylation of electron-rich five-membered heterocycles using aryl iodides. organic-chemistry.org

Suzuki cross-coupling, another palladium-catalyzed reaction, is also a viable method for functionalizing thiazoles. This involves the reaction of a halo-thiazole with a boronic acid in the presence of a palladium catalyst and a base. researchgate.net These reactions can be performed under thermal heating or accelerated using microwave irradiation, often in aqueous media, which enhances the green profile of the synthesis. researchgate.net The choice of catalyst, ligands, base, and solvent is critical for optimizing the reaction yield and selectivity.

Table 3: Metal-Catalyzed Reactions for Thiazole Functionalization

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

| Direct Arylation | Ligand-free Pd(OAc)₂ | Thiazole derivatives, Aryl halides | Low catalyst concentration; avoids pre-functionalization. | organic-chemistry.org |

| Direct Arylation | Copper catalyst | Electron-rich heterocycles, Aryl iodides | C-H bond functionalization. | organic-chemistry.org |

| Suzuki Coupling | Pd(II)-precatalyst / Cs₂CO₃ | Bromothiophene-thiazole, Arylboronic acids | Can be performed in DMF or water; compatible with microwave heating. | researchgate.net |

| Oxidative C-H/C-H Cross-Coupling | Cu-catalyst | Aldehydes, Amines, Sulfur | Uses molecular oxygen as a green oxidant; multiple Csp³-H bond cleavage. | organic-chemistry.org |

Green Chemistry Principles and Sustainable Synthesis of Thiazole Esters

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. nih.govresearchgate.net The synthesis of thiazoles and their derivatives is an area where significant progress has been made in implementing more sustainable practices. bepls.combohrium.com These approaches focus on the use of renewable starting materials, non-toxic catalysts, environmentally benign solvents, and energy-efficient reaction conditions. nih.govresearchgate.net

Key green strategies applicable to the synthesis of thiazole esters include:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a primary goal. bepls.com Water, in particular, is an ideal solvent for certain reactions, such as the catalyst-free synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles by refluxing dithiocarbamates and α-halocarbonyl compounds. bepls.com

Energy Efficiency: As discussed, microwave irradiation and photochemical methods significantly reduce energy consumption by shortening reaction times and allowing for lower reaction temperatures. bohrium.comnih.gov

Atom Economy: Designing synthetic routes, such as one-pot multi-component reactions, that maximize the incorporation of all starting materials into the final product is crucial. bepls.comresearchgate.net The Hantzsch thiazole synthesis, when performed in a one-pot manner, is an example of an atom-economical process. tandfonline.com

Use of Recyclable Catalysts: Employing solid-supported or heterogeneous catalysts that can be easily recovered and reused minimizes waste and cost. bepls.comresearchgate.net For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst for the synthesis of Hantzsch thiazole derivatives. bepls.com

By integrating these principles, the synthesis of this compound and related thiazole esters can be made more sustainable, cost-effective, and environmentally friendly, aligning with the future direction of chemical manufacturing. nih.govresearchgate.net

Chemical Reactivity, Mechanistic Insights, and Transformations of Ethyl 2 2 Methylthiazol 5 Yl Acetate

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocycle with a complex electronic nature. The nitrogen atom acts as a weak base, while the sulfur atom can participate in delocalization of pi-electrons. In general, the C2 position is the most electron-deficient and susceptible to nucleophilic attack, whereas the C5 position is the most electron-rich and prone to electrophilic substitution. However, in Ethyl 2-(2-methylthiazol-5-yl)acetate, the C2 and C5 positions are already substituted, which significantly modifies its reactivity profile compared to the parent thiazole.

Electrophilic Reactions on the Thiazole Nucleus

Electrophilic aromatic substitution on the thiazole ring is generally less facile than on benzene due to the electron-withdrawing nature of the nitrogen atom. In unsubstituted thiazole, the C5 position is the preferred site of attack for electrophiles. For a 2,5-disubstituted thiazole such as this compound, both primary sites for electrophilic attack are blocked.

Consequently, any electrophilic substitution must occur at the C4 position. The ring is generally deactivated towards electrophiles, but the methyl group at the C2 position provides a slight activating effect through induction. Still, forcing conditions are typically required for reactions to proceed.

| Reaction Type | Reagents | Expected Product at C4 | Notes |

| Halogenation | Br₂, Cl₂ (with catalyst) | 4-Halo-ethyl 2-(2-methylthiazol-5-yl)acetate | The thiazole ring is generally resistant to halogenation, but the reaction can proceed under specific conditions. |

| Nitration | HNO₃ / H₂SO₄ or HNO₃ / (CF₃CO)₂O | 4-Nitro-ethyl 2-(2-methylthiazol-5-yl)acetate | Strong nitrating mixtures are required due to the deactivated nature of the ring. Direct nitration of some five-membered heterocycles has been achieved using nitric acid in trifluoroacetic anhydride semanticscholar.org. |

Interactive Data Table: Predicted Electrophilic Reactions

| Reaction Type | Reagents | Expected Product at C4 | Notes |

|---|---|---|---|

| Halogenation | Br₂, Cl₂ (with catalyst) | 4-Halo-ethyl 2-(2-methylthiazol-5-yl)acetate | The thiazole ring is generally resistant to halogenation, but the reaction can proceed under specific conditions. |

| Nitration | HNO₃ / H₂SO₄ or HNO₃ / (CF₃CO)₂O | 4-Nitro-ethyl 2-(2-methylthiazol-5-yl)acetate | Strong nitrating mixtures are required due to the deactivated nature of the ring. Direct nitration of some five-membered heterocycles has been achieved using nitric acid in trifluoroacetic anhydride semanticscholar.org. |

Nucleophilic Attack and Subsequent Rearrangements

The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. While the C2 position in the target molecule is substituted with a methyl group, which is not a typical leaving group, reactions with very strong nucleophiles like organolithium reagents can occur. Such reagents are powerful bases and can deprotonate the C2-methyl group, creating a new nucleophilic center for subsequent reactions libretexts.org.

Alternatively, if a derivative of this compound were prepared with a good leaving group at the C2 position (e.g., a halogen), it would readily undergo nucleophilic aromatic substitution. For instance, 2-halothiazoles can react with various nucleophiles to displace the halide bohrium.com. Studies on analogous 2-(phenylsulfonyl)-1,3-oxazoles have shown that organolithium species can effectively displace the C2-sulfonyl group via an addition-elimination pathway acs.org.

Reactions Involving the Ethyl Acetate (B1210297) Side Chain

The ethyl acetate group at the C5 position of the thiazole ring is a versatile functional group that undergoes a variety of characteristic ester transformations. These reactions provide a straightforward route to modify the side chain, leading to the formation of carboxylic acids, amides, hydrazides, and alcohols.

Ester Hydrolysis and Carboxylic Acid Formation

Esters can be hydrolyzed to their corresponding carboxylic acids and alcohols under either acidic or basic conditions semanticscholar.orgbohrium.com.

Acid-Catalyzed Hydrolysis : When heated with a dilute acid such as hydrochloric or sulfuric acid in the presence of excess water, this compound undergoes reversible hydrolysis. The reaction yields 2-(2-methylthiazol-5-yl)acetic acid and ethanol (B145695). To drive the equilibrium towards the products, a large excess of water is typically used nih.gov.

Base-Catalyzed Hydrolysis (Saponification) : A more common and generally irreversible method for ester hydrolysis is saponification, which involves heating the ester with a dilute alkali like sodium hydroxide nih.gov. This reaction produces the sodium salt of the carboxylic acid (sodium 2-(2-methylthiazol-5-yl)acetate) and ethanol. The reaction goes to completion because the carboxylate anion formed is resonance-stabilized and does not react with the alcohol. The free carboxylic acid can then be obtained by acidifying the reaction mixture with a strong acid nih.gov. The hydrolysis of the related compound, ethyl (2-aminothiazol-4-yl)-acetate, to its corresponding acid is a well-documented transformation google.com.

Amidation and Hydrazide Derivatization

The ethyl acetate side chain can react with ammonia (B1221849), primary amines, secondary amines, or hydrazine to form amides or hydrazides. These reactions typically involve the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the ester, followed by the elimination of ethanol.

Amidation : Reaction with ammonia would yield 2-(2-methylthiazol-5-yl)acetamide. Similarly, reactions with primary or secondary amines would produce the corresponding N-substituted or N,N-disubstituted amides.

Hydrazide Derivatization : A particularly useful transformation is the reaction with hydrazine hydrate (NH₂NH₂·H₂O), usually by refluxing in a solvent like ethanol. This reaction converts the ester into 2-(2-methylthiazol-5-yl)acetohydrazide. This transformation is well-documented for similar thiazole acetate derivatives. For example, ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate readily undergoes condensation with hydrazine hydrate to form the corresponding acetohydrazide nih.gov. Acid hydrazides are valuable synthetic intermediates for the preparation of a wide range of other heterocyclic compounds.

Reduction of the Ester Group to Alcohols

Esters can be reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a potent reagent commonly used for this transformation, as it is capable of reducing esters, carboxylic acids, and amides, while milder reagents like sodium borohydride are generally ineffective for esters masterorganicchemistry.com.

The reduction of this compound with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup, would cleave the ester and reduce the carbonyl group to a hydroxyl group. This process yields two alcohol molecules: the primary alcohol 2-(2-methylthiazol-5-yl)ethanol and ethanol doubtnut.com.

| Starting Material | Reagent | Product |

| This compound | LiAlH₄ | 2-(2-methylthiazol-5-yl)ethanol |

| This compound | NaOH, H₂O then H₃O⁺ | 2-(2-methylthiazol-5-yl)acetic acid |

| This compound | NH₂NH₂·H₂O | 2-(2-methylthiazol-5-yl)acetohydrazide |

Interactive Data Table: Side-Chain Transformations

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | LiAlH₄ | 2-(2-methylthiazol-5-yl)ethanol |

| This compound | NaOH, H₂O then H₃O⁺ | 2-(2-methylthiazol-5-yl)acetic acid |

| This compound | NH₂NH₂·H₂O | 2-(2-methylthiazol-5-yl)acetohydrazide |

Alpha-Carbon Functionalization and C-H Activation

The structure of this compound offers two principal sites for functionalization: the alpha-carbon of the ethyl acetate group and the C-H bonds on the thiazole ring.

Alpha-Carbon Functionalization: The methylene protons (α-protons) adjacent to the ester carbonyl group are acidic and can be abstracted by a suitable base to form a nucleophilic enolate. This enolate is a key intermediate for a variety of carbon-carbon bond-forming reactions. For instance, it can undergo alkylation, acylation, and aldol-type reactions, allowing for the introduction of diverse functional groups at this position. The reactivity of this alpha-carbon is a cornerstone of ester chemistry, enabling chain extension and the synthesis of more complex molecular architectures.

C-H Activation: Direct functionalization of the C-H bonds on the thiazole ring represents a modern and efficient strategy for molecular elaboration. The thiazole ring has distinct electronic properties; the C2 position is the most electron-deficient, while the C5 position is comparatively electron-rich. pharmaguideline.com However, in this specific molecule, the C2 and C5 positions are already substituted. Therefore, attention turns to the C4-H bond. Palladium- and copper-catalyzed reactions have been developed for the regioselective arylation of thiazole derivatives at various positions. rsc.orgacs.org While specific studies on this compound are not extensively detailed, the principles of transition-metal-catalyzed C-H activation suggest that the C4-H bond is a viable site for functionalization, such as arylation or alkenylation, under appropriate catalytic conditions. rsc.orgresearchgate.net

The potential for functionalization at these distinct sites is summarized in the table below.

| Site of Functionalization | Type of Reaction | Potential Reagents/Catalysts | Expected Outcome |

| Alpha-Carbon (CH2) | Enolate Alkylation | Base (e.g., LDA), Alkyl Halide (R-X) | Introduction of an alkyl group (R) |

| Aldol Addition | Base, Aldehyde/Ketone | Formation of a β-hydroxy ester | |

| Acylation | Base, Acyl Chloride (RCOCl) | Formation of a β-keto ester | |

| Thiazole Ring (C4-H) | C-H Arylation | Pd or Cu catalyst, Aryl Halide | Introduction of an aryl group at C4 |

| C-H Alkenylation | Pd catalyst, Alkene | Introduction of an alkenyl group at C4 |

Cycloaddition and Condensation Reactions Utilizing the Compound as a Building Block

This compound serves as a versatile building block in reactions that construct more complex cyclic and acyclic systems, primarily through cycloaddition and condensation pathways.

Condensation Reactions: The most prominent condensation reaction for this ester is the Claisen condensation. libretexts.orgopenstax.org In the presence of a strong base, such as sodium ethoxide, the ester undergoes self-condensation where one molecule's enolate attacks the carbonyl group of a second molecule. youtube.com This reaction results in the formation of a β-keto ester, a highly useful synthetic intermediate, with the elimination of ethanol. uomustansiriyah.edu.iqyoutube.com This transformation effectively couples two molecules of the starting material, creating a new carbon-carbon bond and expanding the carbon skeleton.

Cycloaddition Reactions: While the ethyl acetate moiety is not typically involved in cycloadditions, the thiazole ring can participate in such transformations, although often under forcing conditions due to its aromatic stability. wikipedia.org Thiazoles can act as dienes or dienophiles in Diels-Alder reactions or participate in [3+2] cycloadditions, particularly when activated as thiazolium ylides. acs.orgacs.org These reactions are powerful methods for constructing new heterocyclic frameworks, such as pyrrolo[2,1-b]thiazoles. rsc.org this compound could potentially be modified (e.g., by N-alkylation to form a thiazolium salt) to serve as a precursor for these advanced cycloaddition strategies. rsc.orgrsc.org

| Reaction Type | Role of this compound | Key Reagents | Product Class |

| Claisen Condensation | Enolate Precursor & Electrophile | Strong Base (e.g., NaOEt) | β-Keto Ester |

| [3+2] Cycloaddition | 1,3-Dipole Precursor (as a thiazolium ylide) | Acetylenic Dipolarophiles | Pyrrolo[2,1-b]thiazoles |

| Diels-Alder Reaction | Dienophile or Diene | Alkynes or Alkenes | Pyridines (after sulfur extrusion) |

Investigating Regioselectivity and Stereoselectivity in Thiazole-Based Reactions

When this compound undergoes further reactions, controlling the regioselectivity (where a reaction occurs on the molecule) and stereoselectivity (the spatial orientation of the product) is crucial.

Regioselectivity: In the context of the thiazole ring, regioselectivity is paramount during electrophilic substitution. The existing 2-methyl and 5-acetate substituents direct incoming electrophiles. The methyl group at C2 is electron-donating, and the sulfur atom also acts as an electron donor, which tends to activate the C4 and C5 positions for electrophilic attack. pharmaguideline.com Since C5 is blocked, any further electrophilic substitution on the ring would be strongly directed to the C4 position. Conversely, C-H activation protocols can be tailored with specific ligands and catalysts to achieve high regioselectivity, targeting a specific C-H bond for functionalization. rsc.orgacs.org

Stereoselectivity: Stereochemical control becomes important in reactions involving the alpha-carbon of the acetate moiety. For example, in an aldol-type reaction where the enolate of this compound adds to a prochiral aldehyde, a new stereocenter is created. The facial selectivity of the enolate's attack on the aldehyde determines the stereochemistry of the resulting β-hydroxy ester product. The use of chiral auxiliaries or catalysts can influence this process, leading to the preferential formation of one stereoisomer over another. While specific studies on this substrate are limited, the principles derived from aldol reactions of other acetate derivatives, including those with thiazolidinethione chiral auxiliaries, demonstrate that high levels of stereocontrol are achievable. researchgate.netacs.org

Kinetic and Thermodynamic Control of Reaction Pathways

The outcome of chemical reactions involving this compound can often be governed by the principles of kinetic and thermodynamic control. wikipedia.org This is particularly relevant for reactions involving the formation of intermediates, such as the enolate derived from the deprotonation of the alpha-carbon.

In the context of enolate formation, if a ketone has two different alpha-protons, a choice of base and reaction conditions can favor one of two possible enolates. ochemacademy.com

Kinetic Control: Using a strong, sterically hindered base (like lithium diisopropylamide, LDA) at low temperatures leads to the rapid, irreversible removal of the most sterically accessible proton. udel.edu This forms the kinetic enolate, which is the less stable but more quickly formed product. fiveable.me

Thermodynamic Control: Using a weaker base at higher temperatures allows for a reversible deprotonation process. masterorganicchemistry.com This equilibrium favors the formation of the more stable, more substituted enolate, known as the thermodynamic enolate. ochemacademy.com

For this compound, there is only one type of alpha-proton, simplifying this specific issue. However, the principle remains critical in subsequent reactions. For example, in an aldol addition, the reaction can be reversible. Low temperatures might favor the kinetically preferred diastereomer, while higher temperatures could allow for equilibration to the more thermodynamically stable diastereomer. Similarly, certain reactions on the thiazole ring itself can be subject to thermodynamic control, depending on the stability of intermediates and products. researchgate.net

| Control Type | Reaction Conditions | Favored Product | Product Characteristics |

| Kinetic | Strong, bulky base; Low temperature; Short reaction time | Kinetic Product | Formed fastest; Less stable |

| Thermodynamic | Weaker base; Higher temperature; Long reaction time | Thermodynamic Product | Formed reversibly; More stable |

Structural Modifications and Rational Design of Novel Thiazole Derivatives from Ethyl 2 2 Methylthiazol 5 Yl Acetate

Diversification at the 2-Position of the Thiazole (B1198619) Ring

The 2-position of the thiazole ring is a primary target for introducing structural diversity. The existing methyl group can be functionalized, or the entire substituent can be altered to incorporate a wide array of chemical moieties. globalresearchonline.net

The methyl group at the C2 position exhibits sufficient acidity to be deprotonated by strong bases, such as organolithium reagents. This creates a nucleophilic center that can react with various electrophiles. For instance, reaction with alkyl halides allows for the extension of the alkyl chain or the introduction of more complex alkyl groups. Condensation reactions with aromatic aldehydes can also occur at this position, leading to the formation of styryl-thiazole derivatives.

Furthermore, modern cross-coupling techniques enable the direct arylation or heteroarylation at the C2 position, often involving palladium-catalyzed C-H activation. These methods provide a powerful route to biaryl and heteroaryl-thiazole systems, which are common motifs in pharmacologically active molecules. The introduction of these bulky, aromatic substituents can significantly influence the molecule's ability to interact with biological targets.

Table 1: Examples of Substituents Introduced at the 2-Position

| Modification Type | Reagents/Conditions | Resulting Substituent |

|---|

Halogenation of the thiazole ring provides a versatile handle for subsequent cross-coupling reactions. While direct halogenation of the 2-methyl group can be challenging, functionalization often begins with the thiazole ring itself. However, a more common strategy involves starting with a 2-halo-thiazole precursor before the side chain is introduced. If Ethyl 2-(2-methylthiazol-5-yl)acetate is the starting point, radical halogenation of the methyl group can provide a reactive benzyl-type halide.

This halogenated intermediate is a key precursor for a variety of metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with boronic acids, Stille coupling with organostannanes, or Sonogashira coupling with terminal alkynes can be employed to introduce aryl, heteroaryl, or alkynyl groups, respectively. These reactions are highly efficient and tolerate a wide range of functional groups, making them invaluable for creating libraries of diverse thiazole derivatives. researchgate.net

Elaboration of the 5-Position Acetate (B1210297) Side Chain

Increasing the length of the alkyl spacer between the thiazole ring and the ester group can alter the molecule's conformational flexibility and its ability to span binding sites in a biological target. Standard organic synthesis methods can achieve this homologation. One classic approach is the Arndt-Eistert synthesis. This procedure involves converting the carboxylic acid (obtained from the hydrolysis of the starting ester) into an acid chloride, followed by reaction with diazomethane to form a diazoketone. A subsequent Wolff rearrangement, typically catalyzed by silver oxide, expels nitrogen gas and generates a ketene, which is then trapped by an alcohol (e.g., ethanol) to yield the homologated ester with one additional methylene unit.

The acetate side chain is a versatile building block for constructing fused heterocyclic systems, a common strategy for developing rigid, conformationally constrained analogues with novel biological activities. The active methylene group (the carbon adjacent to the ester) can be deprotonated and used as a nucleophile in various cyclization reactions.

For instance, condensation with α,β-unsaturated ketones can lead to the formation of fused pyridinone rings. Similarly, reaction with other bifunctional reagents can yield a wide variety of fused systems. One prominent strategy involves the reaction of a related α-bromoketone derivative with heterocyclic amines or thiosemicarbazones to generate fused imidazothiazole or other complex polycyclic structures. mdpi.com These annulation reactions are powerful tools for exploring new chemical space and generating molecules with unique three-dimensional shapes. airo.co.innih.gov

Table 2: Strategies for Fused Heterocycle Formation

| Reaction Type | Reagent | Fused System Formed |

|---|---|---|

| Condensation/Cyclization | α,β-Unsaturated Ketone | Pyridinone Ring |

| Condensation/Cyclization | Heterocyclic Amine | Imidazothiazole |

| Annulation | Thiosemicarbazone Derivative | Thiazole-fused Triazine |

Transformations of the Ethyl Ester Functionality

The terminal ethyl ester is readily transformed into a variety of other functional groups, which can serve as key interaction points with biological targets, such as hydrogen bond donors or acceptors.

Common transformations include:

Hydrolysis: Saponification of the ester using a base like sodium hydroxide, followed by acidic workup, yields the corresponding carboxylic acid. This introduces a key acidic functional group and serves as a precursor for other transformations, such as amide bond formation.

Reduction: The ester can be reduced to a primary alcohol (2-(2-methylthiazol-5-yl)ethanol) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This removes the carbonyl group and introduces a hydroxyl group capable of hydrogen bonding.

Amidation: Direct reaction of the ester with amines, often at elevated temperatures or with catalysis, can form amides. Alternatively, the carboxylic acid can be activated (e.g., with a peptide coupling reagent) and then reacted with a primary or secondary amine to form the desired amide with high efficiency.

Hydrazide Formation: Reaction with hydrazine hydrate (N₂H₄·H₂O) converts the ester into the corresponding hydrazide. This functional group is a versatile intermediate for synthesizing other heterocyclic systems, such as pyrazoles or oxadiazoles.

Table 3: Transformations of the Ethyl Ester Group

| Transformation | Reagents | Resulting Functional Group |

|---|---|---|

| Hydrolysis | NaOH, then H₃O⁺ | Carboxylic Acid (-COOH) |

| Reduction | LiAlH₄ | Primary Alcohol (-CH₂OH) |

| Amidation | R₂NH, heat or coupling agent | Amide (-CONR₂) |

| Hydrazide Formation | N₂H₄·H₂O | Hydrazide (-CONHNH₂) |

Formation of Ketones and Other Carbonyl Derivatives

The ester moiety of this compound serves as a versatile handle for the synthesis of various ketones and other carbonyl derivatives. These transformations are crucial for extending the carbon chain and introducing new functional groups, which can significantly modulate the biological activity of the resulting thiazole derivatives. Standard organic chemistry methodologies can be rationally applied to achieve these conversions, even though specific examples starting from this exact substrate may not be extensively documented in readily available literature.

Two primary strategies for converting the ethyl acetate group into a ketone are the Weinreb-Nahm ketone synthesis and the Claisen condensation.

The Weinreb-Nahm ketone synthesis is a highly reliable method for preparing ketones from esters without the common issue of over-addition by organometallic reagents. wikipedia.org The protocol involves a two-step process. First, the ester is converted into the corresponding N-methoxy-N-methylamide, also known as a Weinreb-Nahm amide. This transformation can be achieved by reacting this compound with N,O-dimethylhydroxylamine hydrochloride in the presence of an activating agent like trimethylaluminum (AlMe₃) or dimethylaluminum chloride (Me₂AlCl). wikipedia.orgmychemblog.com The resulting Weinreb-Nahm amide is a stable intermediate.

In the second step, this amide is treated with an organometallic reagent, such as a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li). The reaction proceeds through a stable metal-chelated tetrahedral intermediate which, upon acidic workup, collapses to form the desired ketone. wikipedia.org This method's key advantage is the stability of the intermediate, which prevents the second addition of the organometallic reagent that would otherwise lead to a tertiary alcohol. mychemblog.com

| Reaction | Intermediate | Reagents | Product |

| Weinreb Amide Formation | N-methoxy-N-methyl-2-(2-methylthiazol-5-yl)acetamide | 1. N,O-dimethylhydroxylamine hydrochloride2. AlMe₃ or Me₂AlCl | Weinreb-Nahm Amide |

| Ketone Synthesis | Metal-Chelated Tetrahedral Intermediate | 1. R-MgBr or R-Li2. Aqueous Acid Workup | 1-(2-methylthiazol-5-yl)alkan-2-one |

Another classical approach is the Claisen condensation , which allows for the synthesis of β-keto esters. uomustansiriyah.edu.iqlibretexts.orgopenstax.org In a mixed Claisen condensation, the enolate of this compound can be reacted with another ester (an acyl donor) that cannot form an enolate itself, such as ethyl formate or ethyl benzoate, to prevent self-condensation. libretexts.org The reaction is typically carried out in the presence of a strong base, like sodium ethoxide. The resulting β-keto ester can be a valuable intermediate for further modifications. Alternatively, a reaction between the ester and a ketone can yield a β-diketone. libretexts.org

| Reaction Type | Reactants | Base | Product |

| Mixed Claisen Condensation | This compound + Acyl Donor (e.g., Ethyl Formate) | Sodium Ethoxide | Ethyl 3-(2-methylthiazol-5-yl)-2-formylacetate (as β-keto ester) |

These rational design strategies provide clear pathways to novel ketone derivatives from this compound, enabling the exploration of new chemical space for structure-activity relationship studies.

Interconversion to Amides, Hydrazides, and Related N-Containing Moieties

The ester group of this compound is readily converted into a variety of nitrogen-containing functional groups, such as amides and hydrazides. These derivatives are of significant interest in medicinal chemistry due to the prevalence of amide and hydrazide moieties in bioactive molecules.

Formation of Hydrazides

The most direct route to the corresponding hydrazide is through the hydrazinolysis of the ester. This reaction involves heating the this compound with hydrazine hydrate (NH₂NH₂·H₂O), typically in an alcoholic solvent like ethanol (B145695). nih.govekb.egnih.gov The reaction is generally efficient and proceeds via nucleophilic acyl substitution, where the hydrazine acts as the nucleophile, attacking the ester carbonyl and displacing ethanol to form 2-(2-methylthiazol-5-yl)acetohydrazide. This transformation is well-documented for analogous thiazole and benzothiazole esters. nih.govresearchgate.net

The resulting acetohydrazide is a key building block for a wide range of further derivatives. For example, it can be reacted with aldehydes to form hydrazones or cyclized to generate various five-membered heterocycles like oxadiazoles and triazoles. nih.govekb.eg

| Starting Material | Reagent | Solvent | Product |

| This compound | Hydrazine Hydrate | Ethanol | 2-(2-methylthiazol-5-yl)acetohydrazide |

Formation of Amides

The direct conversion of unactivated esters like this compound to amides via aminolysis (reaction with an amine) is often challenging and may require harsh conditions or specific catalysts. Research on similar thiazole esters has shown that direct reflux with an amine in ethanol can be unsuccessful. researchgate.net Therefore, more sophisticated methods are typically employed for the rational design of amide derivatives.

A common and effective strategy involves a two-step process:

Hydrolysis: The ester is first hydrolyzed to the corresponding carboxylic acid, 2-(2-methylthiazol-5-yl)acetic acid, under basic or acidic conditions.

Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using a peptide coupling agent. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are frequently used to facilitate the formation of the amide bond under mild conditions. researchgate.netnih.gov This approach is highly versatile and allows for the synthesis of a wide array of primary, secondary, and tertiary amides.

Alternative methods for direct conversion of the ester to an amide include:

Catalyzed Aminolysis: The use of catalysts, such as 4,6-dimethylpyrimidin-2-ol, has been reported to facilitate the solvent-free aminolysis of related ethyl thiazolecarboxylates at elevated temperatures. arkat-usa.org

Weinreb Amidation: This method uses trimethylaluminum (AlMe₃) to activate the amine, allowing it to react directly with the ester to form the corresponding amide. nih.gov This approach is particularly useful for less nucleophilic amines.

| Method | Reaction Steps | Key Reagents | Product |

| Hydrolysis & Coupling | 1. Ester Hydrolysis2. Amide bond formation | 1. NaOH or HCl2. Amine, EDC, HOBt | N-substituted-2-(2-methylthiazol-5-yl)acetamide |

| Catalyzed Aminolysis | Direct reaction of ester and amine | Amine, 4,6-dimethylpyrimidin-2-ol | N-substituted-2-(2-methylthiazol-5-yl)acetamide |

| Weinreb Amidation | Direct reaction of ester and amine | Amine, AlMe₃ | N-substituted-2-(2-methylthiazol-5-yl)acetamide |

These synthetic routes provide a robust platform for the generation of diverse libraries of thiazole-based amides and hydrazides, which are essential for developing novel therapeutic agents.

Computational and Theoretical Investigations of Ethyl 2 2 Methylthiazol 5 Yl Acetate and Its Reactivity

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and bonding characteristics of ethyl 2-(2-methylthiazol-5-yl)acetate. nih.govplos.orgresearchgate.netsciensage.info These studies typically involve geometry optimization to determine the most stable three-dimensional arrangement of atoms. researchgate.netsciensage.info Following optimization, a variety of electronic properties can be calculated to describe the molecule's nature.

Key parameters investigated include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and reactivity; a smaller gap generally suggests higher reactivity. asianpubs.orgshd-pub.org.rsresearchgate.net

For instance, in studies of similar methyl-substituted thiazole (B1198619) derivatives, it has been observed that the addition of methyl groups can influence the HOMO-LUMO energy gap, thereby modulating the molecule's reactivity. asianpubs.org The 2,4,5-trimethyl thiazole, for example, is predicted to be highly reactive due to a relatively small HOMO-LUMO energy gap. asianpubs.org The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). mdpi.commdpi.com In benzothiazole derivatives, the nitrogen atom of the thiazole ring typically shows a negative potential, indicating its nucleophilic character. mdpi.com

Table 1: Calculated Electronic Properties of a Representative Thiazole Derivative (Note: The following data is illustrative and based on typical values for similar compounds calculated using DFT at the B3LYP/6-31G level of theory, as specific data for this compound is not available in the cited literature.)*

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.5 D |

Mechanistic Probing and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. A prominent reaction for the synthesis of the thiazole core is the Hantzsch thiazole synthesis. nih.govnih.govsynarchive.comrsc.org This reaction involves the condensation of a thioamide with an α-haloketone. nih.govsynarchive.com

Theoretical studies can map out the entire reaction pathway, identifying key intermediates and, crucially, the transition states that connect them. Transition state analysis involves locating the saddle point on the potential energy surface that corresponds to the highest energy barrier for a reaction step. The energy of this transition state determines the activation energy and, consequently, the reaction rate.

DFT calculations can be employed to model the geometries and energies of reactants, intermediates, transition states, and products. researchgate.net For example, in the Hantzsch synthesis, computational analysis can elucidate the step-wise mechanism, which includes the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halo-ketone, followed by cyclization and dehydration to form the thiazole ring. nih.gov While specific transition state analyses for the synthesis of this compound are not detailed in the available literature, the methodologies are well-established and have been applied to similar synthetic routes. researchgate.net

Prediction of Reactivity and Selectivity Profiles

The electronic parameters derived from quantum chemical studies are instrumental in predicting the reactivity and selectivity of this compound. The distribution of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential map are key to understanding where and how the molecule is likely to react. shd-pub.org.rs

For electrophilic substitution reactions, regions of high HOMO density and negative electrostatic potential are the most probable sites of attack. Conversely, nucleophilic attacks are favored at sites with high LUMO density and positive electrostatic potential. mdpi.com In the thiazole ring, the C5 position is often slightly electron-rich, making it a potential site for electrophilic substitution, while the C2 position can be electron-deficient and thus susceptible to nucleophilic attack. pharmaguideline.com

Computational methods can also be used to model the interaction of this compound with other molecules, such as biological targets. Molecular docking simulations, for instance, can predict the preferred binding orientation and affinity of the molecule within the active site of a protein. nih.govresearchgate.netacs.org These simulations are crucial in drug discovery for assessing the potential of thiazole derivatives as inhibitors of specific enzymes. nih.govacs.org The stability of these interactions can be further investigated using molecular dynamics simulations. nih.govnih.gov

Conformational Landscape and Molecular Dynamics Simulations

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Understanding the relative energies and populations of different conformers is essential, as the molecule's shape can significantly influence its physical properties and biological activity.

Computational conformational analysis is typically performed by systematically rotating key dihedral angles and calculating the energy of each resulting conformation using quantum mechanical methods like DFT. mdpi.com This process generates a potential energy surface that reveals the low-energy, stable conformers and the energy barriers between them. For thiazole-containing peptides, it has been shown that the thiazole ring can introduce a degree of rigidity into the molecular structure. mdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of this compound over time. nih.govnih.govresearchgate.net In an MD simulation, the molecule is placed in a simulated environment (such as a solvent box), and the classical equations of motion are solved for all atoms over a specified period. nih.gov This allows for the exploration of the accessible conformational space and the study of how the molecule's structure fluctuates. MD simulations are particularly useful for assessing the stability of ligand-protein complexes identified through molecular docking and for understanding the influence of the solvent on conformational preferences. nih.govnih.gov

Table 2: Key Dihedral Angles in a Low-Energy Conformer of a Representative Thiazole Acetate (B1210297) (Note: The following data is illustrative and based on typical values for similar compounds, as specific data for this compound is not available in the cited literature.)

| Dihedral Angle | Description | Value (degrees) |

| C4-C5-C6-C7 | Thiazole-CH2-C=O | ~120 |

| C5-C6-C7-O8 | CH2-C=O-O | ~180 (trans) |

| C6-C7-O8-C9 | C=O-O-CH2 | ~180 (trans) |

Advanced Spectroscopic and Analytical Methodologies for the Study of Ethyl 2 2 Methylthiazol 5 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of Ethyl 2-(2-methylthiazol-5-yl)acetate. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, including the chemical environment of each atom and the connectivity between them.

¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct signature for the compound. The ethyl ester group is characterized by a triplet signal for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, arising from spin-spin coupling. The methyl group attached to the thiazole (B1198619) ring appears as a singlet, as does the methylene group situated between the thiazole ring and the ester carbonyl. The lone proton on the thiazole ring also produces a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule. This includes distinct signals for the carbons of the ethyl group, the methyl substituent, the methylene bridge, the ester carbonyl, and the carbons comprising the thiazole ring.

The combination of chemical shifts, integration values (proton ratios), and splitting patterns allows for the complete assignment of the molecule's proton and carbon skeletons, confirming the identity of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted data based on typical chemical shifts for similar structural motifs.

| Atom Type | Group | Predicted ¹H Chemical Shift (δ, ppm) | Splitting Pattern | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| Thiazole Ring | C-H | ~7.5 - 7.7 | Singlet | ~125 - 130 |

| Thiazole Ring | C-S | N/A | N/A | ~145 - 150 |

| Thiazole Ring | C-N | N/A | N/A | ~160 - 165 |

| Thiazole Substituent | -CH₃ | ~2.6 - 2.8 | Singlet | ~18 - 20 |

| Acetate (B1210297) Moiety | -CH₂- | ~3.8 - 4.0 | Singlet | ~35 - 40 |

| Acetate Moiety | C=O | N/A | N/A | ~170 - 175 |

| Ethyl Ester | O-CH₂- | ~4.1 - 4.3 | Quartet | ~60 - 65 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound and to provide a unique "molecular fingerprint."

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, the most prominent feature is a strong absorption band from the ester carbonyl (C=O) stretch. Other key bands include C-H stretching vibrations from the alkyl groups and characteristic vibrations from the C=N and C-S bonds within the thiazole ring.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | Alkyl (CH₃, CH₂) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Ester | ~1735 - 1750 | Strong |

| C=N Stretch | Thiazole Ring | 1500 - 1600 | Medium |

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns.

Molecular Mass Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₈H₁₁NO₂S), the expected monoisotopic mass is 199.0510. The observation of the molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺) at this mass-to-charge ratio (m/z) with high accuracy confirms the compound's elemental composition.

Fragmentation Analysis: Under electron ionization (EI) or collision-induced dissociation (CID), the molecule fragments in a predictable manner. The analysis of these fragment ions helps to confirm the connectivity of the molecule. Common fragmentation pathways for this compound would include the loss of the ethoxy group (-OCH₂CH₃), cleavage of the acetate moiety, and fragmentation of the thiazole ring. This data provides corroborating evidence for the structure assigned by NMR.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₈H₁₂NO₂S⁺ | 200.0583 | Protonated Molecular Ion |

| [M]⁺ | C₈H₁₁NO₂S⁺ | 199.0510 | Molecular Ion |

| [M-C₂H₅O]⁺ | C₆H₆NOS⁺ | 154.0165 | Loss of the ethoxy group |

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample of this compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₈H₁₁NO₂S). A close correlation between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and confirms its empirical and molecular formula.

Table 4: Theoretical Elemental Composition of this compound (C₈H₁₁NO₂S)

| Element | Symbol | Atomic Mass | Number of Atoms | Theoretical Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 48.22 |

| Hydrogen | H | 1.008 | 11 | 5.56 |

| Nitrogen | N | 14.007 | 1 | 7.03 |

| Oxygen | O | 15.999 | 2 | 16.06 |

Chromatographic Separation Techniques (HPLC, GC, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities. These techniques are vital for both assessing the purity of the final product and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound. A reverse-phase column (such as a C18 column) is typically used. sielc.com The mobile phase often consists of a mixture of acetonitrile and water, sometimes with an acid modifier like formic or phosphoric acid. sielc.com The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram relative to the total area of all peaks.

Gas Chromatography (GC): Given its likely volatility, GC is also a suitable technique for purity analysis. A capillary column with a non-polar or moderately polar stationary phase can be used. The compound is vaporized and separated based on its boiling point and interaction with the stationary phase. GC can be coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of components in a mixture.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a synthesis. A silica gel plate is often used as the stationary phase, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The disappearance of starting material spots and the appearance of the product spot indicate the reaction's progression.

Table 5: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| HPLC | C18 (Reverse-Phase) | Acetonitrile/Water | Purity Assessment |

| GC | Polysiloxane-based | Helium (Carrier Gas) | Purity Assessment |

X-ray Diffraction Analysis for Solid-State Structure and Conformational Studies

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction can provide the ultimate structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice.

The analysis yields highly accurate data on bond lengths, bond angles, and torsion angles. nih.gov It also reveals the molecule's conformation in the solid state and elucidates any intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing. nih.govmdpi.com This level of structural detail is unparalleled and provides a definitive confirmation of the compound's constitution and stereochemistry. While not a routine analytical method for all samples, it offers the most detailed view of the molecule's solid-state architecture. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science Research

Ethyl 2-(2-methylthiazol-5-yl)acetate as a Precursor for Complex Heterocyclic Scaffolds

The molecular framework of this compound is ideally suited for the construction of fused and complex heterocyclic systems. The ester functionality can be readily converted into other groups like amides, hydrazides, or carboxylic acids, which can then participate in cyclization reactions. Meanwhile, the thiazole (B1198619) ring itself can be involved in annulation reactions to build larger, polycyclic structures. This adaptability makes it a key starting material for synthesizing scaffolds of significant interest in medicinal chemistry and materials science. researchgate.net

Research has demonstrated its utility in creating diverse heterocyclic structures. For instance, the acetate (B1210297) side chain can be elaborated and cyclized to form novel ring systems fused to the thiazole core. One common strategy involves converting the ethyl ester to an acetohydrazide, which then serves as a versatile intermediate for constructing rings like pyrazoles or thiazolidinones. nih.govresearchgate.net Another approach involves reactions that build upon the thiazole ring itself, leading to fused systems such as thieno[2,3-d]thiazoles or pyrrolo[2,1-b]thiazoles. researchgate.netbeilstein-journals.orgnih.gov These complex scaffolds are often investigated for their potential biological activities. beilstein-journals.orgnih.gov

Below is a summary of representative heterocyclic systems synthesized from thiazole acetate precursors.

| Target Heterocyclic System | Key Intermediate/Reaction | Reagents | Significance of Scaffold |

| Thiazolidinone Derivatives | Cyclization of hydrazone intermediate | Thioglycolic acid | Core structure in various biologically active compounds. researchgate.net |

| Pyrrolo[2,1-b]thiazoles | Intramolecular cyclization | Vilsmeier-Haack type reagents | Investigated for anticonvulsant and anticancer activities. beilstein-journals.orgnih.gov |

| Thieno[2,3-d]isothiazoles | Cyclization via oxime ester | Methanesulfonyl chloride | Developed as potential plant activators in agriculture. researchgate.net |

| Thiazolo[5,4-d]thiazoles | Condensation reaction | Dithiooxamide, Aldehydes | Emerging class of compounds for organic electronics and biology. mdpi.com |

Development of Ligands for Asymmetric Catalysis

The thiazole ring is a prominent structural motif in the design of chiral ligands for asymmetric catalysis due to its ability to coordinate with metal centers and influence the steric and electronic environment of the catalyst. alfachemic.comresearchgate.net this compound and its derivatives can be chemically modified to introduce chiral centers and additional coordinating atoms (e.g., phosphorus, nitrogen), yielding sophisticated ligands. researchgate.netresearchgate.net These ligands are particularly effective in metal-catalyzed reactions where high enantioselectivity is desired. researchgate.net

For example, thiazole-based N,P-ligands have been successfully prepared and utilized in palladium-catalyzed asymmetric cycloisomerization of 1,6-enynes. researchgate.net The modular synthesis of these ligands allows for fine-tuning of their structure to optimize catalytic activity and enantioselectivity. The thiazole unit, combined with a chiral backbone and a phosphine (B1218219) group, creates a well-defined chiral pocket around the metal center, guiding the substrate to react in a stereoselective manner. researchgate.netresearchgate.net While C2-symmetric ligands have historically dominated the field, non-symmetrical ligands, such as many thiazole-based P,N-ligands, have proven to be highly effective and, in some cases, superior for specific transformations. nih.gov

The performance of these thiazole-derived ligands in asymmetric catalysis is highlighted in the table below.

| Ligand Type | Catalyzed Reaction | Metal Catalyst | Enantiomeric Excess (ee) Achieved | Research Finding |

| Thiazole-based N,P-Ligands | Cycloisomerization of 1,6-enynes | Palladium (Pd) | Up to 99% | The ligand's chiral skeleton and the proton source significantly impact enantioselectivity. researchgate.net |

| Δ2-Thiazoline Ligands | Allylic Substitutions, Diels-Alder | Palladium (Pd), Copper (Cu) | Up to 97% | Useful as chiral ligands and synthetic intermediates for unnatural amino acids. nih.gov |

| Phosphine-Thiazole Ligands | Homogeneous Asymmetric Hydrogenation | Iridium (Ir) | Excellent enantioselectivities | Steric and electronic effects of substituents on the ligand backbone influence catalyst activity. researchgate.net |

Research into Thiazole-Containing Polymers and Functional Materials

The incorporation of the thiazole moiety into polymer backbones is a growing area of research aimed at developing novel functional materials with tailored electronic, optical, and thermal properties. ingentaconnect.com Thiazole-containing polymers are explored for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), due to their inherent electronic characteristics and stability. researchgate.netrsc.org

Synthetic strategies to create these polymers often involve polycondensation reactions like Stille, Suzuki, or direct (hetero)arylation polymerization (DHAP). rsc.org These methods allow for the creation of alternating copolymers where the thiazole unit is combined with other aromatic or heteroaromatic monomers. This modular approach enables precise control over the polymer's properties. For example, by modifying the comonomer or the substituents on the thiazole ring, researchers can modulate the HOMO/LUMO energy levels and the bandgap of the resulting conjugated polymers. rsc.org Furthermore, thiazole-based polyureas have been synthesized, demonstrating good thermal stability and potential biological activity. mdpi.com

The table below summarizes key data on thiazole-containing polymers and their characteristics.

| Polymer Type | Synthesis Method | Key Properties | Potential Applications |

| Poly(thieno[3,4-d]thiazole)s | Stille, Suzuki, DHAP | Tunable HOMO/LUMO levels; Bandgaps between 1.07 and 1.82 eV. rsc.org | Organic electronics, photovoltaics. rsc.org |

| Imidazo[2,1-b]thiazole Polymers | Multicomponent one-pot polymerization | Good solubility and thermal stability; Low energy bands. rsc.org | Fused heterocyclic conjugated materials. rsc.org |

| Thiazole-based Polyureas | Solution polycondensation | High thermal stability; Crystalline and porous structures. mdpi.com | Biologically active materials. mdpi.com |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing Ethyl 2-(2-methylthiazol-5-yl)acetate, and how can competing side reactions be minimized?

- Methodology : Nucleophilic substitution reactions are commonly employed, as seen in the synthesis of analogous thiazole derivatives (e.g., reaction of ethyl chloroacetate with heterocyclic amines under basic conditions) . Key parameters include:

- Temperature : Prolonged heating (e.g., 7 hours at reflux) improves yield but risks decomposition.

- Solvent selection : Absolute ethanol is preferred for solubility and stability .

- Byproduct control : Recrystallization from ethanol removes unreacted starting materials . Competing ester hydrolysis can be mitigated by avoiding aqueous workup until final stages.

Q. How can purity and structural integrity of the compound be validated post-synthesis?

- Analytical workflow :

- GC-MS : Detects volatile impurities (e.g., residual solvents or decomposition products) .

- ¹H NMR : Confirms substitution patterns (e.g., thiazole proton signals at δ 7.16–7.35 ppm in DMSO-d₆) .

- HPLC : Quantifies purity using reverse-phase columns with UV detection at 254 nm.

Q. What storage conditions ensure long-term stability of this compound?

- Recommendations :

- Store sealed under inert gas (N₂/Ar) at 2–8°C to prevent ester hydrolysis or oxidation .

- Monitor degradation via periodic NMR or LC-MS to detect hydrolysis to the free acid .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

- Key steps :

Resolve twinning using SHELXD’s dual-space algorithms .

Refine anisotropic displacement parameters to model thermal motion accurately .

- Example : For thiazole derivatives, C–S bond lengths typically range from 1.68–1.72 Å, aiding validation .

Q. What mechanistic insights explain regioselectivity in thiazole functionalization reactions?

- Analysis :

- Electrophilic substitution : The 5-position of 2-methylthiazole is activated due to electron-donating methyl groups, directing acetate group addition .

- DFT calculations : Compare charge distribution (Mulliken charges) at C-2 vs. C-5 to predict reactivity .

Q. How should contradictory bioactivity data from in vitro assays be interpreted?

- Troubleshooting :

- Dose-response curves : Ensure linearity (R² > 0.95) across concentrations; non-linear regions suggest solubility limits .

- Control experiments : Test hydrolyzed products (e.g., free acid) to rule off-target effects .

- Statistical validation : Use ANOVA with post-hoc tests to confirm significance (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.